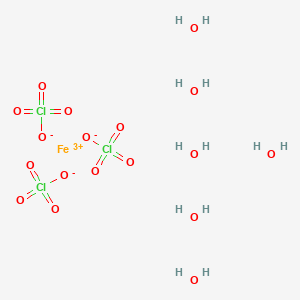
Iron(III) perchlorate hexahydrate, Reagent Grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) perchlorate hexahydrate, Reagent Grade, is a chemical compound composed of iron, perchlorate, and six water molecules. It is a white, crystalline solid that is soluble in water and other polar solvents. It is used in a variety of applications, including synthesis, scientific research, and lab experiments.
Applications De Recherche Scientifique
Raman Spectra Analysis
Iron perchlorate hexahydrate (Fe(ClO4)2·6H2O) has been studied using Raman spectroscopy. This analysis revealed phase transitions at specific temperatures, contributing to our understanding of its structural properties (Chiang et al., 2008).
Reactivity with Ascorbic Acid
The reactivity of iron(III) perchlorate with ascorbic acid was explored, showing that it forms an iron(III)-ascorbate complex. This reaction's kinetics have implications for understanding iron(III) chemistry in various contexts (Xu & Jordan, 1990).
Electrochemical Behavior
The electrochemical behavior of iron in perchlorate media was found to be influenced by the purity of the perchlorate. This finding is crucial for the correct interpretation of electrochemical data in scientific experiments (Ahlberg & Friel, 1990).
Oxidative Deprotonation
Iron(III) salts like perchlorate are effective in the oxidative deprotonation of carbonyl compounds, a reaction that is key in organic synthesis (Citterio et al., 1989).
Extraction-Spectrophotometric Determination
Iron(III) perchlorate forms an ion-association compound useful in spectrophotometric determination, highlighting its potential in analytical chemistry (Pérez-Ruíz et al., 1984).
Hydrolysis Studies
The hydrolysis of iron(III) in aqueous solutions, including its interaction with perchlorate, was studied, providing insights into iron chemistry in different environments (Stefánsson & Seward, 2008).
Solvent Extraction
The solvent extraction of iron(III) in perchlorate solutions was studied, which is significant for separation techniques in inorganic chemistry (Sekine & Tetsuka, 1972).
Perchlorate Reduction
Studies on perchlorate reduction on iron surfaces have implications for environmental remediation and pollution control (Moore et al., 2003).
Propriétés
IUPAC Name |
iron(3+);triperchlorate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Fe.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMIMISVJLOUGG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric perchlorate hexahydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














